molecular formula C19H16ClN3O3S B2922960 9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one CAS No. 676239-59-1

9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one

Cat. No. B2922960
CAS RN: 676239-59-1
M. Wt: 401.87
InChI Key: IHBIUSAIZJYQLJ-UHFFFAOYSA-N
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Description

9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Ring Transformation

The compound 9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one is related to research on the synthesis and ring transformation of heterocyclic compounds. In one study, reactions of 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines with o-amino-phenol hydrochloride resulted in pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines, which upon further processing, led to spiro[benzoxazole-2′(3′H),4(1H)pyrazolo[5,1-c][1,2,4]-triazines] (Kurasawa et al., 1988).

Antimicrobial and Anti-inflammatory Activities

Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, similar in structure to the compound , were synthesized and evaluated for antimicrobial, anti-inflammatory, and antioxidant activities. One study identified compounds with high antimicrobial activity against S. aureus, significant anti-inflammatory effects, and strong antioxidant activities (Mandzyuk et al., 2020).

Pharmacological Applications

Research on pyrazolines based on thiazolidin-4-one derivatives, similar to the compound , has shown promising properties in the context of anti-cancer and HIV treatments. These studies focus on the synthesis and pharmacological evaluation of these compounds, suggesting potential applications in treating various diseases (Patel et al., 2013).

Biochemical and Biological Impacts

The synthesis of bioactive sulfonamide thiazole derivatives, which include structural motifs similar to the compound , has been explored for their potential insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. These compounds have been evaluated for their toxicological and biochemical effects, indicating their utility in agricultural pest management (Soliman et al., 2020).

properties

IUPAC Name

9-chloro-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-1,3-thiazolidine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-25-13-5-2-11(3-6-13)15-9-16-14-8-12(20)4-7-17(14)26-19(23(16)22-15)10-27-18(24)21-19/h2-8,16H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBIUSAIZJYQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CSC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one

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